molecular formula C6H5ClN2O3 B3280617 5-Chloro-2-methoxy-4-nitropyridine CAS No. 719305-32-5

5-Chloro-2-methoxy-4-nitropyridine

Cat. No.: B3280617
CAS No.: 719305-32-5
M. Wt: 188.57 g/mol
InChI Key: VZQXEZKFJVGJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-4-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of nitropyridine derivatives, which could potentially include this compound, involves a process where halogenated amino pyridines are used as precursors . Another method involves a two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide, which involves a nitration step and a reduction step .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with a chlorine atom, a methoxy group (-OCH3), and a nitro group (-NO2) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.57 . It is a crystalline powder that is white to very faint yellow in color . It has a melting point of 119-123℃ and a predicted boiling point of 275.3±20.0 °C . The predicted density is 1.489±0.06 g/cm3 .

Safety and Hazards

5-Chloro-2-methoxy-4-nitropyridine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

Nitropyridines, including potentially 5-Chloro-2-methoxy-4-nitropyridine, are important synthetic intermediates for new pesticides and medicines . The use of continuous flow systems and microreaction technology could improve the safety and efficiency of their synthesis .

Properties

IUPAC Name

5-chloro-2-methoxy-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-2-5(9(10)11)4(7)3-8-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQXEZKFJVGJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methoxy-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methoxy-4-nitropyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methoxy-4-nitropyridine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methoxy-4-nitropyridine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methoxy-4-nitropyridine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methoxy-4-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.